{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c19-16-6-8-17(9-7-16)23-13-12-22-11-10-20-18(21)24-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNZFGQOROSHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification and Carbamate Formation
Step 1: Synthesis of 2-(4-Bromo-phenoxy)-ethanol
4-Bromophenol is reacted with ethylene oxide or 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C for 8–12 hours, yielding 2-(4-bromo-phenoxy)-ethanol with >85% purity.
Reaction Optimization and Solvent Systems
Solvent Selection
-
THF : Preferred for carbamate formation due to its polarity and ability to stabilize intermediates.
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DMF : Ideal for SN2 reactions in etherification steps but requires post-reaction distillation to avoid residual toxicity.
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Ethyl acetate : Used in extraction and crystallization, leveraging its moderate polarity.
Crystallization and Polymorphic Control
The compound exhibits two crystalline forms under controlled conditions:
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Form III : Obtained by cooling a saturated ethyl acetate solution to −5°C, characterized by distinct XRD peaks at 7.91° and 17.71° 2θ.
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Form V : Generated via solvent evaporation from isopropyl alcohol, with a melting point 5°C higher than Form III.
Table 1: X-ray Diffraction Peaks for Form III
| 2θ Angle (°) | Relative Intensity (I/I₀) |
|---|---|
| 7.91 | 100.0 |
| 17.71 | 62.0 |
| 24.01 | 25.3 |
Industrial-Scale Production and Challenges
Batch Process Design
A pilot-scale synthesis (300 kg input) uses:
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Phosphorous oxychloride : 0.1 equivalents for ester activation.
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Lithium borohydride : Selective reduction agent, minimizing dehalogenation.
Table 2: Key Process Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction temperature | 40–50°C |
| Reduction time | 4–6 hours |
| Final crystallization yield | 72–74% |
Impurity Profiling
Major impurities include:
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Diethylcarbamic acid byproducts : Formed via competing reactions with residual ethanol.
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Over-alkylated ethers : Mitigated by stepwise addition of ethylene glycol.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester or carbamate groups, using agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its brominated phenoxy group makes it a versatile building block for further functionalization.
Biology
In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the carbamic acid benzyl ester moiety suggests possible applications in the development of prodrugs or enzyme inhibitors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The brominated phenoxy group could engage in halogen bonding or other interactions with molecular targets, while the carbamic acid benzyl ester moiety might undergo hydrolysis to release active species.
Comparison with Similar Compounds
Structural and Functional Analysis
- Lipophilicity: Chlorohexyl (ClogP ~3.5) and bromophenoxy (ClogP ~3.8) substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. Hydroxyethoxy analogs (ClogP ~1.2) exhibit better solubility .
- Bioactivity : Compounds with bulky substituents (e.g., cyclohexyloxy) show promise in enzyme inhibition (e.g., Cathepsin K), while bromine-containing derivatives may enhance binding affinity in halogen-bonding interactions .
Biological Activity
{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is a synthetic compound with potential applications in biological and pharmaceutical research. Its structure features a carbamate functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₅H₁₈BrNO₃
- Molecular Weight : 344.22 g/mol
The presence of bromine in its structure may enhance its biological activity by increasing binding affinity to specific targets due to halogen bonding effects. The carbamate group is also significant for its reactivity and ability to form stable interactions with proteins.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition.
- Receptor Modulation : It may interact with various receptors, modulating their activity. The bromine atom can enhance binding affinity, thereby influencing receptor-mediated signaling pathways.
- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme interactions and cellular responses.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of this compound, researchers found that it effectively inhibited acetylcholinesterase (AChE) activity in vitro. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors are beneficial.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it has significant activity against certain Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Study 3: Cytotoxicity in Cancer Research
A cytotoxicity assay conducted on several cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. This finding highlights its potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Begin with 4-bromophenol for etherification using 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-ethoxy intermediate.
- Step 2 : Introduce the carbamic acid benzyl ester moiety via coupling with benzyl chloroformate in the presence of a base like triethylamine.
- Optimization : Monitor reaction progress using TLC and HPLC. Adjust temperature (40–60°C for coupling) and stoichiometry (1.2:1 molar ratio of benzyl chloroformate to intermediate). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How should researchers handle and store this compound to ensure stability?
- Safety & Storage :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; use sealed containers for weighing.
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Solubilize in anhydrous DMSO or THF for long-term stability .
Q. What analytical techniques confirm its structural integrity and purity?
- Characterization :
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.3–7.5 ppm for benzyl protons, δ 4.2–4.5 ppm for ethoxy groups), high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; aim for >95% purity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across different cell lines?
- Troubleshooting :
- Assay Validation : Compare cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) across multiple cell lines (HEK293, HeLa).
- Orthogonal Methods : Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) if cellular assays show variability. Adjust cell permeability using delivery agents (e.g., liposomes) .
Q. How can researchers determine its interaction with biological targets using computational and experimental methods?
- Integrated Approach :
- Computational : Perform molecular docking (AutoDock Vina) against potential targets (e.g., kinases or GPCRs) using the bromophenoxy group as a key pharmacophore.
- Experimental : Validate docking predictions with SPR for kinetic parameters (KD, kon/koff). Use site-directed mutagenesis to confirm critical binding residues .
Q. How can solubility issues in in vitro assays be addressed?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes.
- Pro-drug Design : Synthesize phosphate or ester derivatives for improved aqueous solubility. Quantify solubility via nephelometry or UV-Vis spectroscopy in PBS (pH 7.4) .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives?
- SAR Design :
- Core Modifications : Vary substituents on the phenoxy ring (e.g., replace Br with Cl or CF₃) and the ethoxy chain length.
- Activity Metrics : Measure IC₅₀ against target enzymes (e.g., esterases) and logP values to correlate hydrophobicity with membrane permeability. Use X-ray crystallography to resolve binding conformations .
Q. How can degradation pathways be analyzed under physiological conditions?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
